Cas no 490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate)
![bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate structure](https://www.kuujia.com/scimg/cas/490-15-3x500.png)
490-15-3 structure
Product name:bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
- b-Truxilline
- d-Isoatropylcocaine
- Isococamine
- DTXSID101317835
- BIS((1R,2R,3S,5S)-2-(METHOXYCARBONYL)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL) (1R,2C,3T,4T)-3,4-DIPHENYLCYCLOBUTANE-1,2-DICARBOXYLATE
- COCAINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- .DELTA.-ISOATROPYLCOCAINE
- .beta.-Truxilline
- I(2)-Truxilline
- 490-15-3
- Isococamin
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, 1,2-bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, (1R,2S,3R,4S)-
-
- Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
- InChI Key: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
- SMILES: COC(=O)C1C2CCC(CC1OC(=O)C1C(C(C1c1ccccc1)c1ccccc1)C(=O)OC1CC3CCC(C1C(=O)OC)N3C)N2C
Computed Properties
- Exact Mass: 658.32558
- Monoisotopic Mass: 658.32541643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 48
- Rotatable Bond Count: 12
- Complexity: 1120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.29
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.611
- PSA: 111.68
bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate Related Literature
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
490-15-3 (bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate) Related Products
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

pengshengyue
Gold Member
CN Supplier
Bulk
